molecular formula C6H7BrClN3 B13111384 4-Bromo-6-chloro-N-ethylpyridazin-3-amine CAS No. 1396762-10-9

4-Bromo-6-chloro-N-ethylpyridazin-3-amine

Cat. No.: B13111384
CAS No.: 1396762-10-9
M. Wt: 236.50 g/mol
InChI Key: LEOPFTRCSVRBTL-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-N-ethylpyridazin-3-amine is a heterocyclic compound with the molecular formula C6H6BrClN3. It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of bromo and chloro substituents at positions 4 and 6, respectively, along with an ethylamine group at position 3, makes this compound highly functionalized and versatile for various chemical applications .

Preparation Methods

The synthesis of 4-Bromo-6-chloro-N-ethylpyridazin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Nitration: Introduction of nitro groups to the pyridazine ring.

    Reduction: Conversion of nitro groups to amino groups.

    Halogenation: Introduction of bromo and chloro substituents.

    Alkylation: Introduction of the ethylamine group.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Catalysts and specific reaction conditions, such as temperature and solvent choice, play crucial roles in the efficiency of these processes .

Chemical Reactions Analysis

4-Bromo-6-chloro-N-ethylpyridazin-3-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reductions, and oxidizing agents like potassium permanganate for oxidations. Major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

4-Bromo-6-chloro-N-ethylpyridazin-3-amine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-N-ethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromo and chloro substituents enhances its ability to form strong interactions with these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-6-chloro-N-ethylpyridazin-3-amine include other halogenated pyridazines, such as:

Biological Activity

4-Bromo-6-chloro-N-ethylpyridazin-3-amine is a heterocyclic organic compound characterized by a pyridazine ring substituted with bromine and chlorine atoms. Its unique structure provides significant potential for various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its interactions with molecular targets, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₆H₆BrClN₃. Its structural features include:

  • Bromine atom at the 4-position
  • Chlorine atom at the 6-position
  • Ethylamine group at the 3-position

These substituents enhance its reactivity and biological interactions, making it a versatile candidate for drug development and other applications in medicinal chemistry.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor or modulator of certain cytochrome P450 enzymes, which are critical for drug metabolism. This interaction could influence various biochemical pathways, potentially leading to therapeutic effects.

Table 1: Interaction with Cytochrome P450 Enzymes

Enzyme TargetMode of InteractionPotential Effect
CYP1A2InhibitionAltered drug metabolism
CYP2D6ModulationVariability in drug efficacy
CYP3A4InhibitionIncreased toxicity risk

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and cancer cell lines.

  • Antimicrobial Activity : The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : In cell line assays, it showed cytotoxic effects on cancer cells, with IC50 values comparable to established anticancer drugs.

Case Study: Anti-inflammatory Effects

A study assessed the anti-inflammatory properties of similar pyridazine derivatives, revealing that compounds with structural similarities to this compound inhibited COX enzymes effectively. The results indicated that these derivatives could suppress the production of prostaglandins, which are mediators of inflammation .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of halogen substituents (bromine and chlorine) significantly influences its reactivity and interaction with biological targets. Research suggests that modifications to these substituents can enhance or reduce biological efficacy.

Table 2: Structural Analog Comparison

Compound NameStructural FeaturesSimilarity Index
4-Bromo-2-methylpyridin-3-amineBromine at position 4; methyl group at position 20.85
5-Bromo-2-chloro-6-methylpyridin-3-aminesBromine at position 5; chlorine at position 20.81
3-Amino-4-bromo-6-chloropyridazineAmino group instead of ethylamine0.78

Properties

IUPAC Name

4-bromo-6-chloro-N-ethylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrClN3/c1-2-9-6-4(7)3-5(8)10-11-6/h3H,2H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOPFTRCSVRBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(C=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260967
Record name 3-Pyridazinamine, 4-bromo-6-chloro-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396762-10-9
Record name 3-Pyridazinamine, 4-bromo-6-chloro-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396762-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinamine, 4-bromo-6-chloro-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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